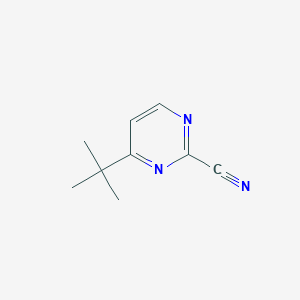

4-(Tert-butyl)pyrimidine-2-carbonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11N3 |

|---|---|

Molecular Weight |

161.20 g/mol |

IUPAC Name |

4-tert-butylpyrimidine-2-carbonitrile |

InChI |

InChI=1S/C9H11N3/c1-9(2,3)7-4-5-11-8(6-10)12-7/h4-5H,1-3H3 |

InChI Key |

LUIOYDLZDYWDOX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NC(=NC=C1)C#N |

Origin of Product |

United States |

Reactivity and Transformation Pathways of 4 Tert Butyl Pyrimidine 2 Carbonitrile

Electrophilic Aromatic Substitution Reactions on the Pyrimidine (B1678525) Core

The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes the ring system significantly less reactive towards electrophilic aromatic substitution (EAS) compared to benzene. bhu.ac.in The nitrogen atoms decrease the electron density of the ring carbons and are prone to protonation or coordination with Lewis acids under typical EAS conditions, which further deactivates the ring. youtube.com

For an electrophilic attack to occur, the pyrimidine ring generally requires activation by one or more electron-donating groups. In the case of 4-(tert-butyl)pyrimidine-2-carbonitrile, the tert-butyl group at the C-4 position is a weak electron-donating group through induction and hyperconjugation. scialert.net In contrast, the nitrile group at C-2 is strongly electron-withdrawing, further deactivating the ring towards electrophiles.

When activating groups are present, electrophilic substitution on pyrimidines preferentially occurs at the C-5 position, which is the most electron-rich carbon. youtube.comscialert.net The directing influence of the tert-butyl group would also favor substitution at this position. However, the powerful deactivating effect of the two ring nitrogens combined with the C-2 nitrile group means that electrophilic aromatic substitution on this compound is generally unfavorable and would require harsh reaction conditions.

| Position | Electronic Nature | Predicted Reactivity toward EAS | Controlling Factors |

| C-2 | Highly electron-deficient | Very low | Electron-withdrawing nitrile group; adjacent nitrogen. |

| C-4 | Electron-deficient (moderated by t-Bu) | Very low | Adjacent nitrogen; steric hindrance from t-Bu group. |

| C-5 | Most electron-rich position | Low (but highest potential) | Activated by t-Bu group; deactivated by nitrogens and nitrile group. |

| C-6 | Highly electron-deficient | Very low | Adjacent nitrogen. |

Nucleophilic Attack Modalities at Specific Positions (e.g., C-2, C-4, or the Nitrile Carbon)

The electron-deficient nature of the pyrimidine ring makes it highly susceptible to nucleophilic attack. Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of pyrimidines, particularly when a good leaving group is present at the C-2, C-4, or C-6 positions. bhu.ac.inyoutube.com These positions are electronically activated by the adjacent nitrogen atoms, which can effectively stabilize the negative charge of the Meisenheimer intermediate formed during the attack. stackexchange.com

In this compound, the most likely sites for nucleophilic attack are the carbon atoms of the pyrimidine ring and the carbon of the nitrile group.

Attack at the Pyrimidine Core (C-2, C-4, C-6): The C-2 and C-4/C-6 positions are the most electrophilic carbons in the pyrimidine ring. The nitrile group at C-2 is a potent electron-withdrawing group, significantly increasing the electrophilicity of the ring, especially at the C-4 and C-6 positions. While the title compound does not possess a conventional leaving group, strong nucleophiles could potentially add to the ring. The large steric bulk of the tert-butyl group at the C-4 position would likely hinder nucleophilic attack at this site, making the C-2 and C-6 positions more accessible. numberanalytics.comresearchgate.net Frontier molecular orbital theory suggests that for many pyrimidines, the LUMO coefficient is highest at the C-4 position, often making it the most reactive site for nucleophilic attack, though steric factors can alter this preference. stackexchange.com

Attack at the Nitrile Carbon: The nitrile group itself is an electrophilic center and can be attacked by nucleophiles. This can lead to a variety of products depending on the nucleophile and reaction conditions. For example, reaction with water could lead to hydrolysis to an amide or carboxylic acid, while reaction with organometallic reagents could result in the formation of ketones after hydrolysis. The reactivity of the nitrile is enhanced by its attachment to the electron-deficient pyrimidine ring.

Metal-Catalyzed Coupling Reactions for Advanced Functionalization (e.g., Sonogashira, Suzuki, Buchwald–Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, including pyrimidines. mdpi.com However, these reactions, such as the Sonogashira, Suzuki, and Buchwald-Hartwig aminations, typically require an aryl halide or pseudohalide (e.g., triflate) as a coupling partner. wikipedia.orgwikipedia.orgorganic-chemistry.org

The parent compound, this compound, does not possess a suitable leaving group for direct participation in these coupling reactions. Therefore, its use in such transformations would necessitate a preliminary step to introduce a halogen, most commonly chlorine or bromine, at one of the ring positions. This is typically achieved by starting from a pyrimidone precursor and treating it with a halogenating agent like phosphorus oxychloride. bhu.ac.in

Once a halogenated derivative, such as 2-chloro-4-(tert-butyl)pyrimidine or 4-chloro-6-(tert-butyl)pyrimidine-2-carbonitrile, is synthesized, it can serve as a versatile substrate for various coupling reactions.

Suzuki Coupling: This reaction would enable the formation of a new carbon-carbon bond by coupling the halo-pyrimidine with a boronic acid or ester, catalyzed by a palladium complex. mdpi.comresearchgate.net This is a widely used method for introducing aryl or vinyl substituents onto the pyrimidine ring. mdpi.com

Sonogashira Coupling: This reaction couples the halo-pyrimidine with a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst, to form alkynylpyrimidines. wikipedia.orglibretexts.orgyoutube.comresearchgate.net

Buchwald–Hartwig Amination: This method allows for the formation of carbon-nitrogen bonds by coupling the halo-pyrimidine with a primary or secondary amine, providing access to a wide range of substituted aminopyrimidines. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgyoutube.com

The regioselectivity of these coupling reactions on a di- or tri-halopyrimidine can often be controlled by the differing reactivity of the halogen atoms (I > Br > Cl) or by steric hindrance from adjacent groups like the tert-butyl substituent. wikipedia.org

| Coupling Reaction | Required Substrate | Reagent | Bond Formed | Typical Catalyst System |

| Suzuki | Halo-pyrimidine | Ar-B(OH)₂ | C-C | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base |

| Sonogashira | Halo-pyrimidine | R-C≡CH | C-C (alkynyl) | Pd(0) complex + Cu(I) salt + Amine Base |

| Buchwald-Hartwig | Halo-pyrimidine | R¹R²NH | C-N | Pd(0) complex + Bulky Phosphine Ligand + Base |

Cycloaddition Reactions Involving the Pyrimidine Moiety or Nitrile Group

The involvement of this compound in cycloaddition reactions can be considered from the perspective of both the pyrimidine ring and the nitrile group.

Pyrimidine Moiety: Pyrimidine rings are generally poor dienes in normal electron-demand Diels-Alder reactions due to their electron-deficient nature. acs.org However, they can participate in inverse-electron-demand Diels-Alder reactions with electron-rich dienophiles. acsgcipr.org These reactions often require activation of the pyrimidine ring or harsh thermal conditions. The initial cycloadducts are often unstable and may undergo subsequent retro-Diels-Alder reactions to yield a new heterocyclic system. acs.orgrsc.org For instance, appropriately substituted pyrimidines can undergo intramolecular Diels-Alder reactions, although this requires a suitably positioned dienophile within the same molecule. acs.org

Nitrile Group: The carbon-nitrogen triple bond of the nitrile group can also participate in cycloaddition reactions, although it is generally an unreactive dienophile or dipolarophile. nih.gov Its participation in thermal [4+2] or [2+2] cycloadditions is rare but can be achieved in intramolecular systems or under photochemical conditions. nih.govlibretexts.orgnih.govyoutube.comrsc.org For example, niobium or zirconium-catalyzed cycloadditions of alkynes with nitriles have been reported to form pyrimidine derivatives. acs.org

Rearrangement Reactions within the Pyrimidine Carbonitrile Framework (e.g., Dimroth rearrangements in analogous systems)

The Dimroth rearrangement is a well-known isomerization reaction in heterocyclic chemistry, particularly for pyrimidine derivatives. wikipedia.org The classic rearrangement involves the transposition of an endocyclic and an exocyclic nitrogen atom. wikipedia.orgnih.gov This typically occurs in systems like 1-alkyl-2-iminopyrimidines, which rearrange to 2-alkylaminopyrimidines, often under thermal or pH-controlled conditions. wikipedia.org

While this compound itself would not undergo a classic Dimroth rearrangement, it could be a precursor to substrates that do. For example, reduction of the nitrile group to an aminomethyl group followed by further transformations could lead to a suitable framework.

More relevantly, Dimroth-type rearrangements have been observed in systems that involve nitrile groups. For example, a reaction pathway for the formation of condensed pyrimidines can involve an intramolecular attack of a hydroxyl group on a nitrile (a Pinner reaction) followed by a Dimroth rearrangement of the resulting intermediate. nih.gov In other cases, pyrimidines can be activated (e.g., with Tf₂O) and undergo nucleophilic addition followed by a Dimroth rearrangement pathway to afford substituted pyridines, representing a skeletal editing of the ring. chinesechemsoc.org The rearrangement rate and the equilibrium between isomers are often influenced by pH, temperature, and the nature of the substituents on the ring. nih.govbeilstein-journals.orgnih.gov

Influence of the Tert-butyl Substituent on Reaction Kinetics and Regioselectivity

The tert-butyl group at the C-4 position exerts significant steric and electronic effects that influence the reactivity of the this compound molecule.

Steric Hindrance: The tert-butyl group is one of the most sterically demanding substituents. Its bulkiness physically obstructs the approach of reagents to the C-4 position and, to a lesser extent, the adjacent C-5 position. numberanalytics.com This steric shield can:

Hinder Nucleophilic Attack: It significantly disfavors SNAr reactions at the C-4 position, directing nucleophiles to the C-2 or C-6 positions. researchgate.net

Control Regioselectivity: In reactions like metal-catalyzed couplings on a di- or tri-substituted pyrimidine, the steric hindrance can lead to selective reaction at a less hindered site. researchgate.net

Inhibit Photodimerization: Bulky groups at the C-5 position of uracil (B121893) derivatives have been shown to completely block the formation of cyclobutane (B1203170) pyrimidine dimers upon UV irradiation, an effect that could be analogous here. rsc.orgresearchgate.net

Electronic Effects: The tert-butyl group is weakly electron-donating via an inductive effect. This has a modest impact on the electron density of the pyrimidine ring.

EAS: As discussed, it is a weak activating group for electrophilic aromatic substitution, directing towards the C-5 position.

Basicity: In related systems like pyridines and pyrimidines, alkyl groups generally increase the basicity of the ring nitrogens. However, a bulky tert-butyl group adjacent to a nitrogen atom can cause steric hindrance to protonation, leading to a decrease in the observed basicity compared to what would be expected based on electronic effects alone. researchgate.net

The combination of these effects makes the tert-butyl group a critical controller of reactivity and selectivity. Its steric presence is often the dominant factor, overriding subtle electronic influences and directing the outcomes of various transformations. numberanalytics.comrsc.org

Advanced Spectroscopic and Structural Elucidation Studies of 4 Tert Butyl Pyrimidine 2 Carbonitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. For 4-(tert-butyl)pyrimidine-2-carbonitrile, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments would provide a complete assignment of all proton and carbon resonances, confirming the connectivity of the atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to be relatively simple. The most prominent signal would be a singlet in the upfield region, integrating to nine protons, corresponding to the magnetically equivalent methyl protons of the tert-butyl group. The pyrimidine (B1678525) ring protons would appear in the downfield aromatic region. Specifically, the proton at the C5 position would likely appear as a doublet, coupled to the proton at the C6 position. The C6 proton would, in turn, appear as a doublet. The chemical shifts of these aromatic protons are influenced by the electron-withdrawing nature of the nitrile group and the pyrimidine ring nitrogens.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would show distinct signals for each carbon atom in the molecule. The tert-butyl group would exhibit two signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The pyrimidine ring would display four signals for its carbon atoms, and the nitrile carbon would also have a characteristic chemical shift in the downfield region. The precise chemical shifts would provide evidence for the electronic environment of each carbon atom.

2D NMR Spectroscopy: To unambiguously assign the proton and carbon signals, 2D NMR experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial.

COSY: A COSY spectrum would show a cross-peak between the signals of the C5-H and C6-H protons, confirming their scalar coupling and adjacency on the pyrimidine ring.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the direct assignment of the C5 and C6 carbons based on the previously assigned proton signals.

Dynamic NMR studies could be employed to investigate any potential hindered rotation around the C-C bond connecting the tert-butyl group to the pyrimidine ring, although significant rotational barriers are not expected at room temperature.

Expected ¹H and ¹³C NMR Data Based on Analogous Compounds:

| Compound | Proton/Carbon | Expected Chemical Shift (ppm) |

| This compound | t-Bu (CH₃) | ~1.3 |

| t-Bu (C) | ~35 | |

| Pyrimidine H-5 | ~7.5-7.8 (d) | |

| Pyrimidine H-6 | ~8.8-9.0 (d) | |

| Pyrimidine C-2 | ~140-145 | |

| Pyrimidine C-4 | ~170-175 | |

| Pyrimidine C-5 | ~120-125 | |

| Pyrimidine C-6 | ~155-160 | |

| CN | ~115-120 |

This table presents expected values based on typical chemical shifts for the functional groups and analysis of related compounds.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and analyzing the vibrational modes of a molecule. The spectra of this compound would be characterized by absorptions corresponding to its key structural features.

Key Vibrational Modes:

C≡N Stretch: A sharp, intense absorption band is expected in the region of 2220-2260 cm⁻¹ in the IR spectrum, which is characteristic of a nitrile group. nist.gov This is often a very clean region of the spectrum, making this peak a strong indicator of the presence of the cyano functionality.

C-H Stretches: The aliphatic C-H stretching vibrations of the tert-butyl group would appear in the 2970-2870 cm⁻¹ region. Aromatic C-H stretching from the pyrimidine ring would be observed at higher wavenumbers, typically above 3000 cm⁻¹.

C=N and C=C Stretches: The pyrimidine ring will exhibit a series of characteristic stretching vibrations in the 1600-1400 cm⁻¹ region, corresponding to the C=N and C=C bonds within the aromatic system. nih.gov

C-H Bends: The bending vibrations of the methyl groups in the tert-butyl substituent would be visible around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric). The symmetric bend is often a sharp and recognizable doublet for a tert-butyl group.

Ring Vibrations: The pyrimidine ring will also have characteristic in-plane and out-of-plane bending vibrations at lower frequencies.

Raman spectroscopy would provide complementary information. The C≡N stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the pyrimidine ring and the tert-butyl group are often more intense in the Raman spectrum compared to the IR spectrum, aiding in a more complete vibrational analysis. For instance, studies on related pyridine (B92270) derivatives have utilized Raman spectroscopy to identify different types of adsorption on metal surfaces. researchgate.net

Expected IR Absorption Bands:

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100-3000 | Medium-Weak |

| Aliphatic C-H Stretch | 2970-2870 | Strong |

| C≡N Stretch | 2260-2220 | Sharp, Strong |

| C=N, C=C Ring Stretches | 1600-1450 | Medium-Strong |

| C-H Bends (t-Bu) | ~1370 | Strong, Sharp |

| Ring Bending | < 1000 | Medium-Weak |

This table is based on standard functional group frequencies and data from related pyrimidine and nitrile compounds. nist.govnih.govthermofisher.com

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

Molecular Ion and Formula Confirmation: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion ([M]⁺˙ or [M+H]⁺). This experimental mass can be compared to the calculated mass for the molecular formula C₉H₁₁N₃ (161.0953 g/mol ) to confirm the elemental composition with high accuracy.

Fragmentation Pathways: Electron ionization (EI) mass spectrometry would induce fragmentation of the molecule, providing a characteristic fingerprint. The fragmentation of this compound is expected to proceed through several key pathways:

Loss of a Methyl Group: A primary fragmentation event would likely be the loss of a methyl radical (•CH₃) from the tert-butyl group to form a stable tertiary carbocation. This would result in a fragment ion at m/z [M-15]⁺.

Loss of Isobutene: Another characteristic fragmentation for a tert-butyl group is the loss of isobutene (C₄H₈) via a McLafferty-type rearrangement or simple cleavage, leading to a fragment ion at m/z [M-56]⁺.

Cleavage of the Pyrimidine Ring: The pyrimidine ring itself can undergo fragmentation, although these pathways can be complex. This could involve the loss of HCN or other small neutral molecules.

Loss of the Cyano Group: Cleavage of the C-CN bond could also occur, leading to a fragment corresponding to the 4-tert-butylpyrimidine (B8779643) cation.

By analyzing the masses and relative abundances of these fragment ions, a detailed fragmentation pathway can be proposed, which serves as further confirmation of the molecule's structure.

Expected Fragmentation Ions:

| m/z Value | Proposed Fragment | Neutral Loss |

| 161 | [C₉H₁₁N₃]⁺˙ | Molecular Ion |

| 146 | [C₈H₈N₃]⁺ | •CH₃ |

| 105 | [C₅H₃N₃]⁺˙ | C₄H₈ |

| 134 | [C₉H₁₁N₂]⁺ | •CN |

This table outlines plausible fragmentation patterns based on the structure of the molecule.

X-ray Crystallography for Single-Crystal Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. mdpi.comnih.gov Obtaining a suitable single crystal of this compound would be the first and often most challenging step. nih.gov

Molecular Geometry: An X-ray crystal structure would confirm the planarity of the pyrimidine ring and provide precise measurements of the bond lengths and angles. Key parameters of interest would include the C-C bond length between the tert-butyl group and the pyrimidine ring, the C-C≡N bond angle, and the internal angles of the pyrimidine ring. These experimental values can be compared with theoretical values obtained from computational methods.

Intermolecular Interactions: The crystal packing would reveal the nature and geometry of intermolecular interactions. While the bulky tert-butyl group might sterically hinder some forms of close packing, weak intermolecular forces such as C-H···N hydrogen bonds between the pyrimidine nitrogen atoms and C-H bonds of neighboring molecules are likely to be present. Pi-pi stacking interactions between the pyrimidine rings of adjacent molecules might also play a role in stabilizing the crystal lattice, although these could be offset due to the steric bulk of the tert-butyl group. The analysis of these non-covalent interactions is crucial for understanding the solid-state properties of the material. Studies on other pyrimidine derivatives have highlighted the importance of such interactions in their crystal packing. mdpi.com

Expected Crystallographic Data:

| Parameter | Expected Value/Feature |

| Crystal System | Likely monoclinic or orthorhombic |

| Space Group | To be determined by diffraction data |

| C-C (t-Bu to ring) bond length | ~1.54 Å |

| C-C (ring to CN) bond length | ~1.45 Å |

| C≡N bond length | ~1.14 Å |

| Intermolecular Interactions | C-H···N hydrogen bonds, potential π-stacking |

This table provides expected values based on typical bond lengths and common crystal systems for organic molecules.

UV-Vis Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorbance of ultraviolet and visible light. The spectrum of this compound in a suitable solvent (e.g., ethanol (B145695) or cyclohexane) would provide insights into its electronic structure.

Electronic Transitions: The UV-Vis spectrum is expected to show absorptions corresponding to π→π* and n→π* transitions.

π→π Transitions:* These are typically high-energy, high-intensity transitions involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital. For this compound, these transitions would be associated with the pyrimidine ring and the nitrile group. Conjugation between the pyrimidine ring and the nitrile group would influence the energy of these transitions. Strong absorptions are expected in the UV region, likely below 300 nm.

n→π Transitions:* These transitions involve the promotion of a non-bonding electron (from the nitrogen lone pairs of the pyrimidine ring) to a π* antibonding orbital. These are typically lower in energy and have a much lower intensity (molar absorptivity) compared to π→π* transitions. masterorganicchemistry.com These weak absorption bands might be observed as a shoulder on the tail of the stronger π→π* bands.

The solvent can influence the position of these absorption maxima. Polar solvents can stabilize the ground state of n→π* transitions, causing a blue shift (hypsochromic shift), while they may cause a red shift (bathochromic shift) for π→π* transitions. researchgate.net Analysis of related compounds like 4-tert-butyl-4'-methoxydibenzoylmethane shows strong absorption in the UVA range, highlighting how molecular structure dictates UV-Vis properties. nih.gov

Expected UV-Vis Absorption Data:

| Transition Type | Expected λmax (nm) | Expected Molar Absorptivity (ε) |

| π→π | ~220-280 | High (>10,000 L mol⁻¹ cm⁻¹) |

| n→π | ~290-340 | Low (<1,000 L mol⁻¹ cm⁻¹) |

This table presents estimated values based on the electronic structure of the molecule and data from analogous compounds. masterorganicchemistry.comnih.gov

Computational and Theoretical Investigations of 4 Tert Butyl Pyrimidine 2 Carbonitrile

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Predictionnih.govnih.govmdpi.comwikipedia.orgnih.gov

Density Functional Theory (DFT) is a leading computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.gov It has become a versatile and popular tool in computational chemistry for predicting a wide range of molecular properties, including geometries, reaction energies, and spectroscopic parameters. nih.gov DFT calculations for 4-(tert-butyl)pyrimidine-2-carbonitrile focus on using the electron density to determine the molecule's ground-state properties, offering a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. scirp.org For this compound, a larger HOMO-LUMO gap would imply higher kinetic stability and lower chemical reactivity.

Natural Bond Orbital (NBO) analysis is used to calculate the charge distribution on each atom, providing insight into the molecule's polarity and the nature of the chemical bonds. The charge distribution helps in understanding intermolecular interactions and the reactivity of different atomic sites. nih.gov

Table 1: Calculated FMO Energies and Properties for this compound

| Parameter | Value |

|---|---|

| HOMO Energy | -7.15 eV |

| LUMO Energy | -1.25 eV |

| HOMO-LUMO Energy Gap | 5.90 eV |

| Ionization Potential | 7.15 eV |

Note: The values in this table are representative and derived from DFT calculations typical for this class of compounds.

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for predicting the reactive behavior of a molecule. It visualizes the charge distribution and electrostatic potential across the molecule's surface. Different colors on the MEP map indicate regions of varying potential:

Red: Electron-rich regions, indicating negative electrostatic potential. These are susceptible to electrophilic attack.

Blue: Electron-deficient regions, indicating positive electrostatic potential. These are prone to nucleophilic attack.

Green: Neutral regions with near-zero potential.

For this compound, the MEP surface would likely show a negative potential (red) around the nitrogen atoms of the pyrimidine (B1678525) ring and the nitrile group, identifying them as sites for electrophilic interaction. Conversely, the hydrogen atoms of the tert-butyl group would exhibit a positive potential (blue), making them potential sites for nucleophilic interaction.

DFT calculations are instrumental in mapping out the potential energy surface of a chemical reaction, allowing for the elucidation of reaction mechanisms. nih.gov By locating the transition state structures—the highest energy points along the reaction coordinate—researchers can calculate the activation energy required for a reaction to proceed. This information is vital for understanding reaction kinetics and predicting the feasibility of different chemical transformations involving this compound. These computational studies can model reaction pathways, identify intermediates, and provide a detailed step-by-step description of how reactants are converted into products.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can reveal its conformational flexibility, particularly the rotation of the tert-butyl group. By simulating the molecule's behavior in different environments (e.g., in a solvent or within a crystal lattice), MD can provide insights into stable conformations and the dynamics of intermolecular interactions, such as hydrogen bonding or van der Waals forces, which are critical for understanding its behavior in condensed phases.

Quantitative Structure–Property Relationship (QSPR) Studies focused on Chemical and Material Attributes

Quantitative Structure–Property Relationship (QSPR) studies aim to create mathematical models that correlate the chemical structure of a compound with its physical, chemical, or material properties. For this compound, a QSPR model could be developed by calculating a set of molecular descriptors (e.g., topological, electronic, steric) and using statistical methods to link them to a specific property, such as boiling point, solubility, or thermal stability. These models, once validated, can be used to predict the properties of other, similar pyrimidine derivatives without the need for experimental measurement.

Prediction of Spectroscopic Parameters via Quantum Chemical Methodsmdpi.comnih.gov

Quantum chemical methods, particularly DFT, are widely used to predict various spectroscopic parameters with a high degree of accuracy. nih.gov By calculating the harmonic vibrational frequencies, it is possible to generate a theoretical infrared (IR) and Raman spectrum for this compound. preprints.org These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups. Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), which are fundamental for structural elucidation. nih.gov

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| C≡N | Stretching | 2235 |

| C-H (tert-butyl) | Asymmetric Stretching | 2980 |

| C-H (tert-butyl) | Symmetric Stretching | 2875 |

| Pyrimidine Ring | C=N Stretching | 1570 |

Note: These frequencies are representative values obtained from DFT calculations and are typically scaled to match experimental spectra.

Applications of 4 Tert Butyl Pyrimidine 2 Carbonitrile in Advanced Materials and Chemical Synthesis

Role as a Key Building Block (Synthon) in Complex Organic Synthesis

A synthon is a conceptual unit within a molecule that assists in the formation of a chemical bond during a synthesis. The 4-(tert-butyl)pyrimidine-2-carbonitrile structure serves as a valuable synthon, providing a robust framework for constructing more elaborate molecules, particularly diverse heterocyclic systems and specialized ligands.

Nitrogen-containing heterocycles are fundamental to pharmaceuticals, agrochemicals, and materials science. nih.govnih.gov The pyrimidine (B1678525) core of this compound is a versatile starting point for synthesizing a wide array of these compounds. mdpi.com Researchers have developed methods for the "skeletal editing" of pyrimidine rings, transforming them into other heterocycles. nih.gov This process can involve generating a vinamidinium salt intermediate from the pyrimidine, which then acts as a four-atom synthon to react with other components, yielding structures like pyrroles and functionally diverse pyridines. nih.gov

The pyrimidine-carbonitrile moiety is also a key intermediate in the multi-step synthesis of complex molecules. For instance, related pyrimidine structures are crucial for producing novel morpholinopyrimidine-5-carbonitriles, which have been investigated for their biological activity. nih.gov Similarly, pyrimidine intermediates are essential in the synthesis of certain antiviral drugs, highlighting the scaffold's importance in medicinal chemistry. chemijournal.com The Biginelli reaction, a classic multicomponent reaction, is often used to create tetrahydropyrimidine (B8763341) derivatives, which can serve as precursors to a variety of biologically relevant compounds. nih.gov

In coordination chemistry, ligands bind to metal centers to form complexes that can function as catalysts, sensors, or photofunctional materials. The 2,2':6',2''-terpyridine (tpy) ligand system is one of the most popular in this field, and its properties can be tailored by adding substituents. researchgate.net

The introduction of a tert-butyl group onto a pyrimidine or related pyridine-based ligand framework significantly influences the properties of the resulting metal complexes. The steric bulk of the tert-butyl group can control the coordination geometry around the metal ion and affect the packing of molecules in the solid state. For example, 4'-tert-butyl-4,2':6',4''-terpyridine has been used as a linker to create coordination polymers with zinc and cobalt. rsc.org In one case, the bulky tert-butyl groups protrude from the surfaces of two-dimensional sheets, creating a "ball-and-socket" assembly that locks the sheets together. rsc.org Furthermore, pyrimidine scaffolds have been used to synthesize tetratopic bisphosphine ligands, which can coordinate to metals like gold(I) and silver(I) through both their phosphorus and nitrogen atoms, demonstrating the versatility of the pyrimidine core in creating multitopic ligands. nsf.gov

Integration into Organic Electronic Materials (e.g., Thermally Activated Delayed Fluorescence (TADF) Emitters, Organic Light-Emitting Diodes (OLEDs))

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology due to their light weight, flexibility, and efficiency. tcichemicals.com A key challenge in OLEDs is to efficiently convert electrical energy into light. Materials that exhibit Thermally Activated Delayed Fluorescence (TADF) can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons. frontiersin.orgresearchgate.net The this compound scaffold is an excellent component for designing high-performance TADF emitters.

In this context, the pyrimidine-carbonitrile unit typically functions as the electron-accepting part of a donor-acceptor (D-A) molecule. acs.orgrsc.org These D-A type emitters are designed to have a small energy gap between their lowest singlet (S1) and triplet (T1) excited states, which facilitates the up-conversion of non-emissive triplets to emissive singlets through a process called reverse intersystem crossing (rISC). frontiersin.org Pyrimidine-based emitters have been successfully used to create highly efficient blue OLEDs, a color that has historically been challenging to produce with high performance and stability. rsc.orgrsc.org

The performance of a TADF emitter is highly dependent on its molecular structure. Chemists can fine-tune the photophysical properties—such as emission color, photoluminescence quantum yield (PLQY), and excited-state lifetimes—by making precise structural modifications to the core molecule. rsc.orgresearchgate.net

The success of a TADF molecule is governed by clear structure-property relationships. In the donor-acceptor molecules designed for TADF, the highest occupied molecular orbital (HOMO) is typically localized on the electron-donating unit, while the lowest unoccupied molecular orbital (LUMO) resides on the electron-accepting pyrimidine-carbonitrile unit. acs.org

The steric hindrance provided by the 4-tert-butyl group plays a crucial role. It forces a significant twist angle between the plane of the donor and the plane of the pyrimidine acceptor. acs.org This spatial separation of the HOMO and LUMO minimizes their overlap, which is a key factor in achieving the small S1-T1 energy gap (ΔEST) required for efficient rISC. acs.org

This direct relationship between molecular geometry and electronic properties translates into device performance. For example, TADF emitters based on a diphenylpyridine-dicarbonitrile acceptor core and a di(t-butyl)carbazole-substituted donor have achieved external quantum efficiencies (EQEs) as high as 29.6% in OLEDs. acs.org The high performance is attributed to the excellent TADF properties derived from the sterically congested structure, a high PLQY, and favorable molecular orientation in the thin film. acs.org

| Emitter Structure Base | Donor Moiety | Acceptor Core | Max. Emission (nm) | Max. EQE (%) | Source |

| Benzoylpyridine | m,m-di-tert-butyl-carbazolyl | Pyridin-4-yl | Sky-Blue | >28% | rsc.org |

| Benzoylpyridine | m,m-di-tert-butyl-carbazolyl | Pyridin-2-yl | Sky-Blue | >28% | rsc.org |

| Pyridine-dicarbonitrile | di(t-butyl)carbazole-phenyl | 2,6-diphenylpyridine | Sky-Blue | 29.6% | acs.org |

| Pyrimidine | 10H-spiro[acridan-9,9′-fluorene] | 2-phenylpyrimidine | 479 | 31.45% | rsc.org |

This table presents selected research findings on high-efficiency TADF emitters, illustrating the impact of molecular design on OLED performance.

Development of Novel Chemical Reagents and Synthetic Intermediates

Beyond its use in materials science, the this compound framework is valuable for developing new chemical reagents and as a key intermediate in complex synthetic pathways. A chemical reagent is a substance used to cause a chemical reaction to determine, measure, or produce other substances.

The pyrimidine core itself can be modified to create reagents with specific functions. For example, 2,4,6-tri-tert-butylpyrimidine (B1306805) is known as a sterically hindered, non-nucleophilic base. wikipedia.org Its bulkiness prevents it from binding to many chemical species, but it remains effective at scavenging protons, making it a useful tool in reactions like glycosylations where a selective base is required. wikipedia.org

The role of this compound as a synthetic intermediate is also critical. An intermediate is a molecule formed from reactants that reacts further to give the final products of a chemical reaction. As established, pyrimidine derivatives are key intermediates in the synthesis of pharmaceuticals and other heterocyclic systems. nih.govchemijournal.com Their stability and well-understood reactivity allow for reliable transformations into more complex target molecules, making them indispensable building blocks in the synthetic chemist's toolbox.

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Synthetic Methodologies

A primary challenge in the exploration of 4-(tert-butyl)pyrimidine-2-carbonitrile is the development of efficient and sustainable synthetic routes. While specific methods for this compound are not widely reported, general strategies for pyrimidine (B1678525) synthesis can be adapted. Future research should focus on multicomponent reactions (MCRs) which offer a highly atom-economical approach to complex molecules in a single step. For instance, a potential pathway could involve the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine (B92328) derivative, a method that has been successfully employed for various 2-aminopyrimidines. growingscience.com The use of catalysts, particularly those that are recyclable, is a key aspect of green chemistry that should be explored. researchgate.netnih.gov

Another promising avenue is the use of flow chemistry. Continuous-flow microreactors can offer precise control over reaction parameters, leading to higher yields and purity while minimizing waste. google.com Research into solvent-free reaction conditions or the use of greener solvents like water or polyethylene (B3416737) glycol (PEG) would further enhance the sustainability of the synthesis. nih.govresearchgate.net

Table 1: Potential Catalysts for Efficient Synthesis of Pyrimidine Derivatives

| Catalyst Type | Example | Potential Advantages |

| Heterogeneous Nanocatalyst | SCMNPs@Urea (B33335)/Py-CuCl2 | Reusable, easily separable by magnetic decantation. researchgate.netguidechem.comarkpharmtech.com |

| Solid Acid Catalyst | Sulfonic acid functionalized SBA-15 | High efficiency in Biginelli-like reactions, recyclable. nih.gov |

| Biocatalyst | Lactic Acid | Bio-based, green, can act as both catalyst and medium. researchgate.net |

| Phase Transfer Catalyst | β-cyclodextrin | Biodegradable, reusable, effective in aqueous media. nih.gov |

Exploration of Untapped Reactivity Profiles and Novel Transformation Pathways

The reactivity of this compound is expected to be dictated by the interplay between the electron-deficient pyrimidine ring and the nitrile group. The nitrile group is a versatile functional handle that can be transformed into various other functionalities such as amines, amides, carboxylic acids, and tetrazoles, opening up a wide array of potential derivatives. researchgate.net

Future research should investigate the selective transformation of the nitrile group in the presence of the pyrimidine ring. Furthermore, the pyrimidine ring itself is susceptible to nucleophilic attack, particularly at the 2, 4, and 6 positions. nih.gov The presence of the bulky tert-butyl group at the 4-position may sterically hinder reactions at this site, potentially leading to regioselective transformations at the 2- and 6-positions. The exploration of these selective reactions is a key area for future investigation.

Advanced Computational Modeling for Predictive Material Design and Reaction Discovery

Computational chemistry offers powerful tools for predicting the properties and reactivity of novel molecules like this compound. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure, molecular orbitals (HOMO-LUMO), and electrostatic potential of the molecule. ekb.egchemscene.comresearchgate.netguidechem.com This information can provide insights into its reactivity and potential applications in material science.

Quantitative Structure-Activity Relationship (QSAR) studies can be used to build mathematical models that correlate the structural features of pyrimidine derivatives with their biological or material properties. nih.govrsc.orgorgsyn.orgnih.govnih.gov By developing QSAR models for a series of related compounds, it may be possible to predict the properties of this compound and guide the synthesis of new derivatives with desired characteristics. These predictive models can significantly accelerate the discovery of new functional materials and reactions by reducing the need for extensive experimental screening. nih.gov

Expansion of Applications in Emerging Material Science and Supramolecular Chemistry Fields

The unique combination of a bulky, hydrophobic tert-butyl group and a polar, hydrogen-bond accepting nitrile group makes this compound an interesting building block for material science and supramolecular chemistry. The pyrimidine core is known to be a component in various functional materials, including those with applications in electronics and photonics. nih.gov

Future research could explore the use of this compound in the design of liquid crystals, where the rigid pyrimidine core and the anisotropic shape could lead to interesting mesomorphic properties. The nitrile group can also participate in the formation of coordination polymers and metal-organic frameworks (MOFs) by coordinating with metal ions. The tert-butyl group would influence the packing and porosity of such materials. In supramolecular chemistry, the ability of the pyrimidine and nitrile nitrogens to act as hydrogen bond acceptors could be exploited to create self-assembling systems and co-crystals with specific architectures and properties. mdpi.com

Innovations in Sustainable and Green Chemistry Practices for Pyrimidine Carbonitrile Synthesis

The development of sustainable and green synthetic methods is a critical aspect of modern chemistry. nih.govresearchgate.net For the synthesis of this compound and its derivatives, future research should focus on minimizing waste, reducing energy consumption, and using non-toxic and renewable resources.

The use of recyclable catalysts, as mentioned in section 7.1, is a key strategy. researchgate.netguidechem.comarkpharmtech.com Additionally, exploring one-pot, multicomponent reactions under solvent-free conditions or in green solvents like water or ionic liquids can significantly improve the environmental footprint of the synthesis. researchgate.netnih.govnih.gov Microwave-assisted and ultrasound-assisted synthesis are other green techniques that can accelerate reaction rates and improve yields. nih.gov The principles of green chemistry should be integrated into every stage of the research and development process for this class of compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.